Tadalafil, (6R,12aS)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

In water, 220 mg/L at 25 °C /Estimated/

2.50e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Tadalafil belongs to a class of drugs called phosphodiesterase-5 (PDE5) inhibitors. PDE5 is an enzyme found in smooth muscle tissue throughout the body, including the penis. By inhibiting PDE5, tadalafil increases blood flow to the penis, which is necessary for an erection [National Institutes of Health. Tadalafil. ].

Researchers are investigating the role of PDE5 in other bodily functions and how tadalafil might influence these functions.

Potential Applications

Here are some areas of scientific research into tadalafil's potential applications:

- Pulmonary Arterial Hypertension (PAH): PAH is a condition characterized by high blood pressure in the arteries that supply the lungs. Early research suggests that tadalafil may be beneficial in treating PAH, possibly by relaxing blood vessels in the lungs [European Respiratory Society. Long-term efficacy and safety of tadalafil for pulmonary arterial hypertension: results from the ENABLE trials. ].

- Benign Prostatic Hyperplasia (BPH): BPH is a non-cancerous enlargement of the prostate gland. Some studies suggest that tadalafil may improve symptoms of BPH, such as urinary urgency and frequency [National Institutes of Health. Tadalafil. ].

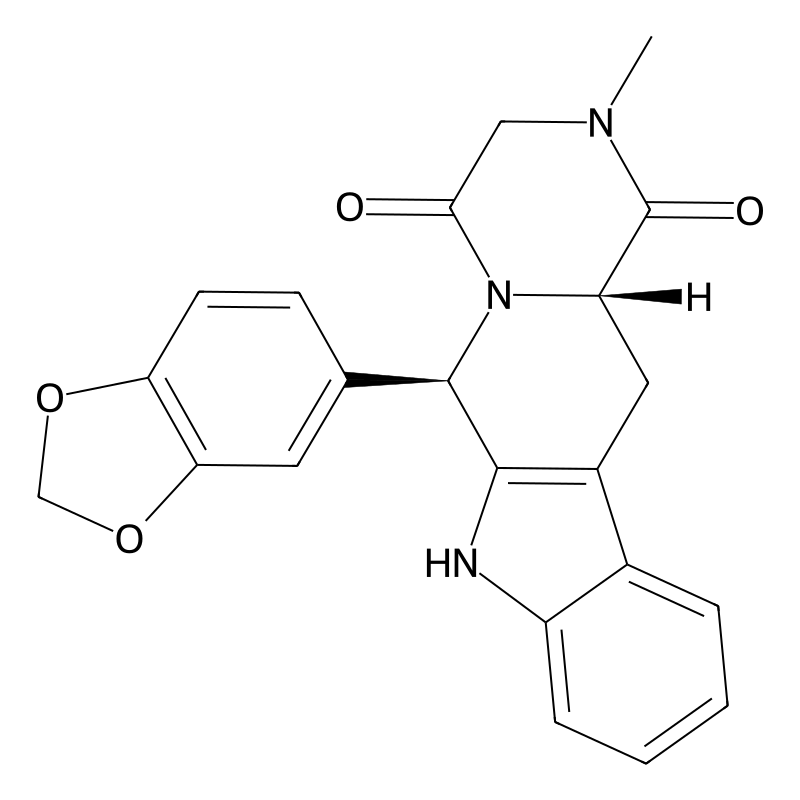

Tadalafil, chemically known as (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione, is a selective phosphodiesterase type 5 inhibitor. It is primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The compound possesses a complex molecular structure with the formula and a molar mass of approximately 389.411 g/mol . Tadalafil's unique structure includes a bicyclic ring system that contributes to its pharmacological properties.

Tadalafil acts by inhibiting the enzyme phosphodiesterase type 5 (PDE5). PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) within the smooth muscle cells lining the blood vessels in the penis and lungs. By inhibiting PDE5, Tadalafil increases cGMP levels, leading to relaxation of smooth muscle cells, improved blood flow, and ultimately, its therapeutic effects in ED and PAH.

Tadalafil is generally well-tolerated, but common side effects include headache, flushing, and nasal congestion. It can also interact with other medications, particularly nitrates, which can cause a dangerous drop in blood pressure.

Here are some safety points to consider:

- Tadalafil is not recommended for people with certain heart conditions or uncontrolled high blood pressure.

- It can cause prolonged erections, a condition requiring immediate medical attention.

Tadalafil's mechanism of action involves the inhibition of phosphodiesterase type 5, which results in increased levels of cyclic guanosine monophosphate in the corpus cavernosum and pulmonary vasculature. This leads to enhanced vasodilation and improved blood flow . The primary metabolic pathway for tadalafil is through the liver enzyme CYP3A4, resulting in various metabolites, with methyl-catechol glucuronide being the most significant .

Tadalafil exhibits notable biological activity as a vasodilator. By inhibiting phosphodiesterase type 5, it prolongs the effects of cyclic guanosine monophosphate, leading to relaxation of smooth muscle and increased blood flow . The drug has a prolonged half-life of approximately 17.5 hours, allowing for extended therapeutic effects compared to other similar compounds . Common side effects include headache, dyspepsia, back pain, and flushing .

The synthesis of tadalafil typically begins with D-tryptophan methyl ester and piperonal through a Pictet–Spengler reaction. This is followed by several steps including:

- Condensation: D-tryptophan methyl ester reacts with piperonal.

- Cyclization: Formation of the diketopiperazine ring.

- Acylation: Using chloroacetyl chloride.

- Aminolysis: Final cyclization step to yield tadalafil.

Recent methods have focused on improving yields and purity by optimizing reaction conditions and solvents .

Tadalafil is primarily used for:

- Erectile Dysfunction: It enhances erectile function by increasing blood flow to the penis.

- Pulmonary Arterial Hypertension: It helps lower blood pressure in the pulmonary arteries.

- Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with prostate enlargement .

Tadalafil has several important drug interactions:

- Nitrates: Concurrent use can lead to severe hypotension.

- Alpha-blockers: Caution is advised due to potential additive blood pressure-lowering effects.

- CYP3A4 Inhibitors/Inducers: Drugs that affect this enzyme can alter tadalafil's effectiveness and safety profile .

Similar Compounds: Comparison

Tadalafil belongs to a class of drugs known as phosphodiesterase type 5 inhibitors. Other similar compounds include:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Sildenafil | First PDE5 inhibitor; shorter duration of action | More potent inhibition of PDE6 |

| Vardenafil | Similar mechanism; rapid onset | More selective for PDE5 than sildenafil |

| Avanafil | Fast onset; fewer side effects | Shortest half-life among PDE5 inhibitors |

Tadalafil's unique advantage lies in its longer duration of action and selectivity for phosphodiesterase type 5 over other phosphodiesterases like phosphodiesterase type 6 and type 11 . This results in fewer visual side effects compared to sildenafil and vardenafil.

Tadalafil’s distinct pharmacokinetic profile and its broad therapeutic applications make it a valuable compound in treating erectile dysfunction and pulmonary arterial hypertension.

The molecular basis of tadalafil's pharmacological action involves complex allosteric binding dynamics within the phosphodiesterase 5 active site. The enzyme exists as a homodimer with each monomer containing regulatory tandem guanosine adenosine phenylalanine domains and a carboxy-terminal catalytic domain [1]. The catalytic domain encompasses approximately 330 cubic angstroms and is composed of four distinct subsites: the metal binding site, core pocket, hydrophobic pocket, and substrate binding region [2].

Tadalafil demonstrates a binding affinity to phosphodiesterase 5 with a dissociation constant of 2.4 ± 0.60 nanomolar and competitive inhibition with an inhibition constant of 1.8 ± 0.40 nanomolar [3]. The compound exhibits enhanced binding affinity in the presence of cyclic guanosine monophosphate, indicating cooperative allosteric interactions between the regulatory guanosine adenosine phenylalanine-A domain and the catalytic site [4].

The structural dynamics of phosphodiesterase 5 reveal that the α14 helix undergoes conformational transitions between inward and outward orientations, with the outward configuration facilitating substrate access to the catalytic site [5]. Tadalafil binding stabilizes the outward conformation of the α14 helix, contrasting with allosteric inhibitors that promote the inward inactive state [6]. This conformational stabilization is accompanied by coordinated movements of the H-loop and M-loop structural elements that surround the active site [5].

The binding kinetics demonstrate that tadalafil exhibits two distinct binding components, suggesting the existence of multiple phosphodiesterase 5 conformational states [3]. The enzyme can exist in non-activated and activated conformational states, with the activated form displaying higher sensitivity to tadalafil inhibition [7]. The inhibition constant for sildenafil decreases from 2.1 to 0.63 nanomolar when phosphodiesterase 5 is in the activated state, indicating similar enhanced binding for tadalafil [7].

Molecular dynamics simulations reveal that tadalafil maintains contact with the enzyme surface across extended distances, with binding interactions extending to approximately 29 angstroms from the initial binding pose [8]. The compound demonstrates superior binding interactions with residues Tyrosine 612, Leucine 725, Leucine 804, and Phenylalanine 820, which are frequently observed within 3.0 angstroms of the ligand [9].

Selectivity Profiling Against Phosphodiesterase 6 and Phosphodiesterase 11 Isoforms

The selectivity profile of tadalafil across phosphodiesterase isoforms represents a critical determinant of its therapeutic utility and adverse effect profile. Tadalafil demonstrates exceptional selectivity for phosphodiesterase 5 over phosphodiesterase 6, with a selectivity ratio of 1020-fold based on competitive inhibition studies [10]. The inhibition constant for phosphodiesterase 6 is 5100 nanomolar compared to 5 nanomolar for phosphodiesterase 5 [10].

Molecular docking and binding free energy calculations reveal that tadalafil exhibits a predicted binding free energy of -41.12 kilocalories per mole with phosphodiesterase 5 compared to -35.21 kilocalories per mole with phosphodiesterase 6 [10]. This energetic difference underlies the pronounced selectivity observed in biochemical assays. Two critical residues in the Q2 pocket, Valine 782 and Leucine 804 in phosphodiesterase 5 and their corresponding Valine 738 and Methionine 760 in phosphodiesterase 6, account for the high selectivity of tadalafil [10].

The selectivity against phosphodiesterase 11 isoforms is less pronounced, with tadalafil demonstrating 14-fold selectivity for phosphodiesterase 5 over phosphodiesterase 11A1 and 40-fold selectivity over phosphodiesterase 11A4 [11]. The inhibition constants are 37 nanomolar for phosphodiesterase 11A1 and 100 nanomolar for phosphodiesterase 11A4, compared to the phosphodiesterase 5 value of 5 nanomolar [11].

Evolutionary trace analysis has identified specific amino acid residues responsible for the selectivity of tadalafil binding to phosphodiesterase 5 versus phosphodiesterase 6 [12]. Substitution of 10 class-specific sites in the M-loop region of the catalytic domain responsible for high affinity tadalafil binding to phosphodiesterase 5 reduces the drug binding affinity to levels approaching that of tadalafil for native cone phosphodiesterase 6 enzyme [12].

The selectivity profile extends across the entire phosphodiesterase family, with tadalafil demonstrating greater than 2000-fold selectivity for phosphodiesterase 5 over phosphodiesterase 1, 2, 3, and 4, and greater than 1800-fold selectivity over phosphodiesterase 7, 8, 9, and 10 [11]. This broad selectivity profile minimizes potential off-target effects on other cyclic nucleotide signaling pathways.

Cyclic Guanosine Monophosphate Hydrolysis Kinetics and Catalytic Interference

The kinetic parameters of tadalafil's interaction with phosphodiesterase 5 reveal sophisticated mechanisms of catalytic interference with cyclic guanosine monophosphate hydrolysis. Phosphodiesterase 5 demonstrates Michaelis-Menten kinetics with a Km of 2.0 ± 0.5 micromolar for cyclic guanosine monophosphate and a Vmax of 6.0 ± 1.0 micromoles per minute per milligram of protein [13].

The enzyme exhibits remarkable substrate specificity, with cyclic guanosine monophosphate hydrolysis kinetics contrasting sharply with cyclic adenosine monophosphate parameters. The Km for cyclic adenosine monophosphate is 201 ± 17 micromolar, approximately 100-fold higher than for cyclic guanosine monophosphate, while the Vmax is 20 ± 2.9 micromoles per minute per milligram [13].

Tadalafil functions as a competitive inhibitor of cyclic guanosine monophosphate hydrolysis, binding reversibly to the catalytic site with high affinity [3]. The competitive nature of inhibition indicates that tadalafil competes directly with cyclic guanosine monophosphate for access to the active site, preventing substrate binding and subsequent hydrolysis [14].

The catalytic efficiency of phosphodiesterase 5 is significantly enhanced by allosteric cyclic guanosine monophosphate binding to the guanosine adenosine phenylalanine-A domain. This binding produces a 9- to 11-fold activation of catalytic activity, with the highest activation observed at low substrate concentrations of 0.1 micromolar cyclic guanosine monophosphate [15]. The activated enzyme demonstrates increased sensitivity to tadalafil inhibition, creating a positive feedback mechanism that enhances drug efficacy [7].

The allosteric regulation mechanism involves cyclic guanosine monophosphate binding to the guanosine adenosine phenylalanine-A domain with a dissociation constant of approximately 40 nanomolar [16]. This binding stabilizes the activated conformation of the enzyme and increases the apparent affinity for tadalafil at the catalytic site [7]. The phosphorylation of phosphodiesterase 5 by cyclic guanosine monophosphate-dependent protein kinase further enhances the affinity of the allosteric site for cyclic guanosine monophosphate, creating a regulatory network that modulates enzyme activity [16].

The interference with cyclic guanosine monophosphate hydrolysis by tadalafil results in elevated intracellular cyclic guanosine monophosphate concentrations, leading to activation of cyclic guanosine monophosphate-dependent protein kinase and subsequent smooth muscle relaxation [14]. The catalytic domain structure reveals that tadalafil binding occurs within a substrate pocket of approximately 10 angstroms depth, with the compound occupying the binding site and preventing substrate access [2].

Kinetic analysis reveals that tadalafil exhibits two exchange-dissociation components, suggesting the existence of multiple binding conformations or enzyme states [3]. The binding affinity is enhanced by the presence of cyclic guanosine monophosphate, presumably through allosteric communication between the regulatory guanosine adenosine phenylalanine domain and the catalytic site [3].

| Parameter | Value | Unit | Reference Context |

|---|---|---|---|

| Phosphodiesterase 5 Km for cyclic guanosine monophosphate | 2.0 ± 0.5 | μM | Isothermal titration calorimetry measurement [13] |

| Phosphodiesterase 5 Vmax for cyclic guanosine monophosphate | 6.0 ± 1.0 | μmol/min/mg | Isothermal titration calorimetry measurement [13] |

| Phosphodiesterase 5 Km for cyclic adenosine monophosphate | 201 ± 17 | μM | Isothermal titration calorimetry measurement [13] |

| Phosphodiesterase 5 Vmax for cyclic adenosine monophosphate | 20 ± 2.9 | μmol/min/mg | Isothermal titration calorimetry measurement [13] |

| Tadalafil IC50 for phosphodiesterase 5 | 1.8 ± 0.40 | nM | Competitive inhibition assay [3] |

| Tadalafil IC50 for phosphodiesterase 6 | 5100 | nM | Competitive inhibition assay [10] |

| Tadalafil IC50 for phosphodiesterase 11 | 37 | nM | Food and Drug Administration label data [11] |

| Tadalafil Kd (binding affinity) | 2.4 ± 0.60 | nM | Binding isotherm analysis [3] |

| Phosphodiesterase 5 selectivity (phosphodiesterase 6/phosphodiesterase 5 ratio) | 1020-fold | fold selectivity | Comparative inhibition studies [10] |

| Phosphodiesterase 5 selectivity (phosphodiesterase 11/phosphodiesterase 5 ratio) | 14-fold | fold selectivity | Food and Drug Administration label data [11] |

| Cyclic guanosine monophosphate binding affinity to guanosine adenosine phenylalanine-A domain | 40 | nM | Guanosine adenosine phenylalanine-A domain binding studies [16] |

| Phosphodiesterase 5 activation by cyclic guanosine monophosphate (fold increase) | 9-11 fold | fold activation | Allosteric activation studies [15] |

| Phosphodiesterase Isoform | Tadalafil IC50 (nM) | Selectivity vs Phosphodiesterase 5 | Tissue Distribution |

|---|---|---|---|

| Phosphodiesterase 1 | >10000 | >2000-fold | Heart, brain, blood vessels [11] |

| Phosphodiesterase 2 | >10000 | >2000-fold | Heart, brain, blood vessels [11] |

| Phosphodiesterase 3 | >10000 | >2000-fold | Heart, blood vessels [11] |

| Phosphodiesterase 4 | >10000 | >2000-fold | Brain, leukocytes [11] |

| Phosphodiesterase 5 | 5 | 1 (reference) | Corpus cavernosum, retina [11] |

| Phosphodiesterase 6 | 5100 | 1020-fold | Retina (photoreceptors) [11] |

| Phosphodiesterase 7 | >10000 | >1800-fold | Skeletal muscle [11] |

| Phosphodiesterase 8 | >9000 | >1800-fold | Various tissues [11] |

| Phosphodiesterase 9 | >9000 | >1800-fold | Kidney [11] |

| Phosphodiesterase 10 | >9000 | >1800-fold | Brain, testis [11] |

| Phosphodiesterase 11A1 | 37 | 14-fold | Prostate, testis, skeletal muscle [11] |

| Phosphodiesterase 11A4 | 100 | 40-fold | Prostate, testis, skeletal muscle [11] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.42 /Estimated/

1.7

Appearance

Melting Point

301 - 302 °C

Storage

UNII

GHS Hazard Statements

H302 (57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of erectile dysfunction. In order for tadalafil to be effective, sexual stimulation is required. Cialis is not indicated for use by women.

Talmanco is indicated in adults for the treatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease.

AdultsTreatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity (see section 5. 1). Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease. Paediatric populationTreatment of paediatric patients aged 2 years and above with pulmonary arterial hypertension (PAH) classified as WHO functional class II and III.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Lilly is not indicated for use by women. Treatment of the signs and symptoms of benign prostatic hyperplasia in adult males.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Mylan is not indicated for use by women.

Treatment of pulmonary arterial hypertension

Drug Classes

Therapeutic Uses

Pharmacology

Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BE - Drugs used in erectile dysfunction

G04BE08 - Tadalafil

Mechanism of Action

In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined.

Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas.

Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE5 [HSA:8654] [KO:K13762]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Tadalafil is primarily eliminated via hepatic metabolism. These metabolites are mainly excreted in the feces (61%) and to a lesser extent in the urine (36%)

Tadalafil has a mean apparent volume of distribution of 63L in healthy adults. The mean apparent volume of distribution is reported as 77L in adults with PAH.

The mean apparent oral clearance of tadalafil is 2.5-3.4L/h in healthy adults. The mean apparent oral clearance in adults with PAH is reported as 3.5L/h

Tmax: 30 minutes to 6 hours (median 2 hours). Absolute bioavailability has not been determined; rate and extent of absorption are not influenced by food.

Volume of distribution: 63 L; indicating distribution into tissues. Less than 0.0005% of administered dose was found in the semen of healthy subjects. 94% protein bound.

Over a dose range of 2.5 to 20 mg, tadalafil exposure (AUC) increases proportionally with dose in healthy subjects. Steady-state plasma concentrations are attained within 5 days of once-daily dosing, and exposure is approximately 1.6-fold greater than after a single dose.

Elimination: Mean oral clearance: 2.5 L per hour. Fecal: 61%. Urine: 36%.

For more Absorption, Distribution and Excretion (Complete) data for TADALAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation: Hepatic metabolism, mainly by CYP3A4. Tadalafil is predominantly metabolized by CYP3A4 to a catechol metabolite. The catechol metabolite undergoes extensive methylation and glucuronidation to form the methylcatechol and methylcatechol glucuronide conjugate, respectively. The major circulating metabolite is the methylcatechol glucuronide. Methylcatechol concentrations are less than 10% of glucuronide concentrations. In vitro data suggests that metabolites are not expected to be pharmacologically active at observed metabolite concentrations.

Wikipedia

2C-D

Drug Warnings

Cardiovascular status of patients should be considered since there is a degree of risk associated with sexual activity; treatments for erectile dysfunction, including tadalafil, should not be used in men for whom sexual activity is inadvisable as a result of their underlying cardiac status.

The following groups of patients with cardiovascular disease were not included in clinical safety and efficacy trials for Cialis, and, therefore, the use of Cialis is not recommended in these groups until further information is available: patients with a myocardial infarction within the last 90 days, patients with unstable angina or angina occurring during sexual intercourse, patients with New York Heart Association Class 2 or greater heart failure in the last 6 months, patients with uncontrolled arrhythmias, hypotension (<90/50 mm Hg), or uncontrolled hypertension (>170/100 mm Hg), and patients with a stroke within the last 6 months. In addition, patients with known hereditary degenerative retinal disorders, including retinitis pigmentosa, were not included in the clinical trials, and use in these patients is not recommended.

The effect of a 100 mg single dose of tadalafil on the QT interval was evaluated at the time of peak tadalafil concentration in a randomized, double-blinded, placebo, and active (intravenous ibutilide)-controlled crossover study in 90 healthy males aged 18 to 53 years. The mean change in QTc (Fridericia QT correction) for tadalafil, relative to placebo, was 3.5 milliseconds (two-sided 90% CI=1.9, 5.1). The mean change in QTc (Individual QT correction) for tadalafil, relative to placebo, was 2.8 milliseconds (two-sided 90% CI=1.2, 4.4). A 100 mg dose of tadalafil (5 times the highest recommended dose) was chosen because this dose yields exposures covering those observed upon coadministration of tadalafil with potent CYP3A4 inhibitors or those observed in renal impairment. In this study, the mean increase in heart rate associated with /this/ dose of tadalafil compared to placebo was 3.1 beats per minute.

For more Drug Warnings (Complete) data for TADALAFIL (18 total), please visit the HSDB record page.

Biological Half Life

Terminal: 17.5 hours

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Interactions

A significant interaction between tadalafil and nitroglycerin was observed to last up to 48 hours; at least 48 hours should elapse after the last dose of tadalafil before nitrate administration is considered.

Administration of tadalafil to patients who are using any form of organic nitrates, either regularly and/or intermittently, is contraindicated; in clinical pharmacology studies tadalafil was shown to potentiate the hypotensive effects of nitrates; this is thought to result from the combined effects of nitrates and tadalafil on the nitric oxide/cGMP pathway.

The safety and efficacy of combinations of tadalafil and other erectile dysfunctions have not been studied; use of combinations is not recommended.

For more Interactions (Complete) data for TADALAFIL (15 total), please visit the HSDB record page.

Dates

2: Pantziarka P, Sukhatme V, Crispino S, Bouche G, Meheus L, Sukhatme VP. Repurposing drugs in oncology (ReDO)-selective PDE5 inhibitors as anti-cancer agents. Ecancermedicalscience. 2018 Apr 11;12:824. doi: 10.3332/ecancer.2018.824. eCollection 2018. PubMed PMID: 29743944; PubMed Central PMCID: PMC5931815.

3: Walton RB, Reed LC, Estrada SM, Schmiedecke SS, Villazana-Kretzer DL, Napolitano PG, Ieronimakis N. Evaluation of Sildenafil and Tadalafil for Reversing Constriction of Fetal Arteries in a Human Placenta Perfusion Model. Hypertension. 2018 May 7. pii: HYPERTENSIONAHA.117.10738. doi: 10.1161/HYPERTENSIONAHA.117.10738. [Epub ahead of print] PubMed PMID: 29735634.

4: Bhattar R, Tomar V, Yadav SS, Dhakad DS. Comparison of safety and efficacy of silodosin, solifenacin, tadalafil and their combinations in the treatment of double-J stent- related lower urinary system symptoms: A prospective randomized trial. Turk J Urol. 2018 May;44(3):228-238. doi: 10.5152/tud.2018.50328. Epub 2018 Mar 6. PubMed PMID: 29733797; PubMed Central PMCID: PMC5937643.

5: Sun X, Guan W, Liu H, Tang K, Yan L, Zhang Y, Zeng J, Chen Z, Xu H, Ye Z. Efficacy and safety of PDE5-Is and α-1 blockers for treating lower ureteric stones or LUTS: a meta-analysis of RCTs. BMC Urol. 2018 May 3;18(1):30. doi: 10.1186/s12894-018-0345-4. PubMed PMID: 29724204; PubMed Central PMCID: PMC5934901.

6: Li WJ, Xu MX, Guo JH, Cai ZK, Jiang YQ, Wang Z. [Effects of different medications with tadalafil on erectile dysfunction in males with primary sexual failure]. Zhonghua Nan Ke Xue. 2017 Jun;23(6):522-526. Chinese. PubMed PMID: 29722944.

7: Teymouri Rad R, Mortazavi SA, Vatanara A, Dadashzadeh S. Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation. Iran J Pharm Res. 2017 Fall;16(4):1335-1348. PubMed PMID: 29721025; PubMed Central PMCID: PMC5843297.

8: Park SI, Heo SH, Kim G, Chang S, Song KH, Kim MG, Jin EH, Kim J, Lee S, Hong JH. Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. Drug Des Devel Ther. 2018 Apr 20;12:935-942. doi: 10.2147/DDDT.S155040. eCollection 2018. PubMed PMID: 29719379; PubMed Central PMCID: PMC5916261.

9: Dash P, Bala Divya M, Guruprasad L, Guruprasad K. Three-dimensional models of Mycobacterium tuberculosis proteins Rv1555, Rv1554 and their docking analyses with sildenafil, tadalafil, vardenafil drugs, suggest interference with quinol binding likely to affect protein's function. BMC Struct Biol. 2018 Apr 18;18(1):5. doi: 10.1186/s12900-018-0085-4. PubMed PMID: 29669541; PubMed Central PMCID: PMC5907181.

10: Causanilles A, Rojas Cantillano D, Emke E, Bade R, Baz-Lomba JA, Castiglioni S, Castrignanò E, Gracia-Lor E, Hernández F, Kasprzyk-Hordern B, Kinyua J, McCall AK, van Nuijs ALN, Plósz BG, Ramin P, Rousis NI, Ryu Y, Thomas KV, de Voogt P. Comparison of phosphodiesterase type V inhibitors use in eight European cities through analysis of urban wastewater. Environ Int. 2018 Apr 2;115:279-284. doi: 10.1016/j.envint.2018.03.039. [Epub ahead of print] PubMed PMID: 29621715.

11: Ni W, Wang H, Li X, Zheng X, Wang M, Zhang J, Gong Q, Ling D, Mao F, Zhang H, Li J. Novel Tadalafil Derivatives Ameliorates Scopolamine-Induced Cognitive Impairment in Mice via Inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5). ACS Chem Neurosci. 2018 Apr 17. doi: 10.1021/acschemneuro.8b00014. [Epub ahead of print] PubMed PMID: 29616790.

12: Kim S, Sung GT. Efficacy and Safety of Tadalafil 5 mg Once Daily for the Treatment of Erectile Dysfunction After Robot-Assisted Laparoscopic Radical Prostatectomy: A 2-Year Follow-Up. Sex Med. 2018 Jun;6(2):108-114. doi: 10.1016/j.esxm.2017.12.005. Epub 2018 Mar 27. PubMed PMID: 29602721.

13: Huang YC, Lee HC, Lin YL, Tsai CF, Cheng HF. Identification of a new type tadalafil analogue in a supplement product. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 30. doi: 10.1080/19440049.2018.1459052. [Epub ahead of print] PubMed PMID: 29601254.

14: Kubo-Kaneda M, Tanaka H, Maki S, Nii M, Umekawa T, Osato K, Kamimoto Y, Kondo E, Ikeda T. Placental growth factor as a predictor of the efficacy of tadalafil treatment for fetal growth restriction. J Matern Fetal Neonatal Med. 2018 Mar 26:1-4. doi: 10.1080/14767058.2018.1450863. [Epub ahead of print] PubMed PMID: 29580120.

15: Okamoto K, Kurita M, Yamaguchi H, Numakura Y, Oka M. Effect of tadalafil on chronic pelvic pain and prostatic inflammation in a rat model of experimental autoimmune prostatitis. Prostate. 2018 Mar 26. doi: 10.1002/pros.23514. [Epub ahead of print] PubMed PMID: 29577372.

16: Margelidon-Cozzolino V, Hodin S, Jacqueroux E, Delézay O, Bertoletti L, Delavenne X. In Vitro Assessment of Pharmacokinetic Drug-Drug Interactions of Direct Oral Anticoagulants: Type 5-Phosphodiesterase Inhibitors Are Inhibitors of Rivaroxaban and Apixaban Efflux by P-Glycoprotein. J Pharmacol Exp Ther. 2018 Jun;365(3):519-525. doi: 10.1124/jpet.117.245993. Epub 2018 Mar 23. PubMed PMID: 29572341.

17: Morgia G, Vespasiani G, Pareo RM, Voce S, Madonia M, Carini M, Ingrassia A, Terrone C, Gentile M, Carrino M, Giannantoni A, Blefari F, Arnone S, Santelli G, Russo GI; SPRITE investigators. Serenoa repens + selenium + lycopene vs tadalafil 5 mg for the treatment of lower urinary tract symptoms secondary to benign prostatic obstruction: a Phase IV, non-inferiority, open-label, clinical study (SPRITE study). BJU Int. 2018 Mar 22. doi: 10.1111/bju.14209. [Epub ahead of print] PubMed PMID: 29569389.

18: Dong X, Nakagomi H, Miyamoto T, Ihara T, Kira S, Sawada N, Mitsui T, Takeda M. Tadalafil attenuates hypotonicity-induced Ca(2+) influx via TRPV2 and TRPV4 in primary rat bladder urothelial cell cultures. Neurourol Urodyn. 2018 Mar 22. doi: 10.1002/nau.23423. [Epub ahead of print] PubMed PMID: 29566267.

19: Agis-Torres Á, Recio P, López-Oliva ME, Martínez MP, Barahona MV, Benedito S, Bustamante S, Jiménez-Cidre MÁ, García-Sacristán A, Prieto D, Fernandes VS, Hernández M. Phosphodiesterase type 4 inhibition enhances nitric oxide- and hydrogen sulfide-mediated bladder neck inhibitory neurotransmission. Sci Rep. 2018 Mar 16;8(1):4711. doi: 10.1038/s41598-018-22934-1. PubMed PMID: 29549279; PubMed Central PMCID: PMC5856743.

20: Abu El-Hamd M. Efficacy and safety of daily use of tadalafil in treatment of patients with premature ejaculation: A randomised placebo-controlled clinical trial. Andrologia. 2018 Mar 12. doi: 10.1111/and.13005. [Epub ahead of print] PubMed PMID: 29527702.